molecular formula C11H15ClO B8630871 1-Chloro-3-(4-ethylphenoxy)propane

1-Chloro-3-(4-ethylphenoxy)propane

Cat. No.: B8630871
M. Wt: 198.69 g/mol
InChI Key: QCCAWPZLGOVCGH-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-ethylphenoxy)propane is a chemical compound classified as an alkyl aryl ether, where a propyl chain bearing a terminal chlorine is linked via an oxygen atom to a 4-ethylphenyl ring. This specific molecular architecture makes it a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its structure features both an aromatic ring, provided by the 4-ethylphenoxy group, and a reactive aliphatic chloroalkane segment. The chlorine atom is a versatile functional handle, amenable to various nucleophilic substitution reactions, allowing researchers to extend the carbon chain or introduce new functional groups. The 4-ethylphenoxy moiety can contribute to the compound's overall lipophilicity and may be involved in π-π stacking interactions in certain systems. Potential research applications for this compound include its use in the synthesis of more complex organic molecules, such as ligands for metal-organic frameworks (MOFs) or other coordination polymers . It may also serve as a precursor in the development of monomers for polymeric materials, or as an intermediate in the pharmaceutical and agrochemical industries for the creation of compound libraries. Researchers are advised to consult the material's Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-ethylbenzene

InChI

InChI=1S/C11H15ClO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9H2,1H3

InChI Key

QCCAWPZLGOVCGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-Chloro-3-(4-ethylphenoxy)propane

Compound Name Molecular Formula Substituent (Phenoxy Group) Molecular Weight (g/mol) Key Applications/Findings References
This compound C₁₁H₁₅ClO 4-Ethylphenoxy 198.69 (calculated) Hypothesized use in alkylation reactions for bioactive molecules (inferred from analogs). N/A
1-Chloro-3-(p-fluorophenoxy)propane C₉H₁₀ClFO 4-Fluorophenoxy 188.63 Alkylation agent for synthesizing M1mAChR agonists (56% yield under microwave heating).
1-Chloro-3-(4-chlorophenoxy)propan-2-ol C₉H₁₀Cl₂O₂ 4-Chlorophenoxy + hydroxyl 221.08 Intermediate in pharmaceutical synthesis; low metabolic stability in vitro.
rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol C₁₃H₁₉ClO₃ 4-(2-Methoxyethyl)phenoxy 258.74 Metoprolol-related compound; used in β-blocker synthesis.
1-Chloro-3-(2,2,2-trifluoroethoxy)propane C₅H₈ClF₃O Trifluoroethoxy 176.57 Specialty solvent or intermediate in fluorinated compounds.

Reactivity and Stability

  • Synthetic Utility: 1-Chloro-3-(p-fluorophenoxy)propane demonstrated efficient alkylation under microwave conditions (210°C, 2 min, 56% yield) . This suggests that this compound may exhibit similar reactivity in nucleophilic substitutions. Hydroxyl-containing analogs like 1-Chloro-3-(4-chlorophenoxy)propan-2-ol show reduced metabolic stability (high clearance: 68 mL/min/kg in rats) , indicating that hydroxylation may compromise in vivo performance compared to non-hydroxylated derivatives.
  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the phenoxy ring enhance electrophilicity at the chlorine-bearing carbon, facilitating nucleophilic displacement. In contrast, electron-donating groups (e.g., -OCH₂CH₃ in rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) may reduce reactivity but improve solubility .

Physicochemical Properties

  • Lipophilicity: The ethyl group in this compound likely increases lipophilicity (predicted logP ~3.5) compared to fluorinated (logP ~2.5) or hydroxylated analogs (logP ~2.5) .
  • Thermal Stability: Microwave-assisted synthesis of p-fluorophenoxy derivatives suggests thermal stability up to 210°C, a trait shared with ethyl-substituted analogs .

Research Findings and Challenges

  • Metabolic Stability: Chloro-phenoxy propane derivatives with hydroxyl groups (e.g., 1-Chloro-3-(4-chlorophenoxy)propan-2-ol) show high clearance rates, limiting their utility in long-acting therapeutics .
  • Synthetic Scalability : While microwave methods improve yields for fluorinated analogs , scalability for ethyl-substituted variants requires further optimization.

Preparation Methods

Phenoxide Formation

4-Ethylphenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds as follows:

4-Ethylphenol+NaH4-Ethylphenoxide-Na++H2\text{4-Ethylphenol} + \text{NaH} \rightarrow \text{4-Ethylphenoxide-Na}^+ + \text{H}_2 \uparrow

Optimal conditions require temperatures between 0–5°C to minimize side reactions.

Alkylation with 1,3-Dichloropropane

The phenoxide ion attacks 1,3-dichloropropane in an SN2S_N2 mechanism, preferentially substituting the less sterically hindered terminal chlorine:

4-Ethylphenoxide+Cl-CH2CH2CH2-ClThis compound+Cl\text{4-Ethylphenoxide} + \text{Cl-CH}2\text{CH}2\text{CH}_2\text{-Cl} \rightarrow \text{this compound} + \text{Cl}^-

Key parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance ion separation.

  • Temperature : 60–80°C for 12–24 hours.

  • Yield : 65–75% after vacuum distillation.

Friedel-Crafts Alkylation with Aluminum Chloride Catalysis

Friedel-Crafts alkylation offers a single-step route using 4-ethylphenol and 1,3-dichloropropane in the presence of Lewis acids like aluminum chloride (AlCl₃).

Reaction Mechanism

AlCl₃ coordinates with 1,3-dichloropropane, polarizing the C-Cl bond and facilitating electrophilic attack by 4-ethylphenol:

Cl-CH2CH2CH2-Cl+AlCl3[CH2CH2CH2-Cl]+AlCl4\text{Cl-CH}2\text{CH}2\text{CH}2\text{-Cl} + \text{AlCl}3 \rightarrow [\text{CH}2\text{CH}2\text{CH}2\text{-Cl}]^+ \text{AlCl}4^-
[CH2CH2CH2-Cl]++4-EthylphenolThis compound+H+[\text{CH}2\text{CH}2\text{CH}_2\text{-Cl}]^+ + \text{4-Ethylphenol} \rightarrow \text{this compound} + \text{H}^+

Optimization Insights

  • Catalyst Loading : 1.2 equivalents of AlCl₃ maximize electrophile generation.

  • Solvent : Dichloromethane (DCM) or chlorobenzene improves solubility.

  • Workup : Aqueous sodium bicarbonate neutralizes excess AlCl₃, followed by DCM extraction.

  • Yield : 70–80% with HPLC purity >95%.

Halogen Exchange Reactions

Halogen exchange provides an alternative route using 1-bromo-3-(4-ethylphenoxy)propane and metal chlorides.

Finkelstein Reaction

Treatment of the bromo-analog with sodium iodide (NaI) in acetone facilitates bromide-chloride exchange:

1-Bromo-3-(4-ethylphenoxy)propane+NaClThis compound+NaBr\text{1-Bromo-3-(4-ethylphenoxy)propane} + \text{NaCl} \rightarrow \text{this compound} + \text{NaBr}

Limitations : Low yields (~50%) due to equilibrium constraints.

Use of Lewis Acids

Zinc chloride (ZnCl₂) in DCM accelerates the exchange at reflux (40°C):

1-Bromo-3-(4-ethylphenoxy)propane+ZnCl2This compound+ZnBr2\text{1-Bromo-3-(4-ethylphenoxy)propane} + \text{ZnCl}2 \rightarrow \text{this compound} + \text{ZnBr}2

Yield : 60–65% after column chromatography.

Industrial-Scale Considerations

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates the product (bp 120–125°C).

  • Crystallization : Cooling the crude product in ethanol yields crystalline this compound with >99% purity.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Williamson Synthesis65–75%90–95%ModerateHigh
Friedel-Crafts Alkylation70–80%95–99%LowHigh
Halogen Exchange50–65%85–90%HighModerate

Key Findings :

  • The Friedel-Crafts method offers the best balance of yield and purity for industrial applications.

  • Halogen exchange is less favored due to higher reagent costs and lower efficiency.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems could enhance reaction control and reduce AlCl₃ decomposition, potentially increasing yields by 10–15% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-chloro-3-(4-ethylphenoxy)propane, and how do reaction conditions impact yield?

  • Methodology : The compound is commonly synthesized via nucleophilic substitution. For example, alkylation of 4-ethylphenol with 1-bromo-3-chloropropane in acetone, using K₂CO₃ as a base under reflux (24 hours) yields the target compound. Microwave-assisted synthesis (210°C, 2 minutes) with KI and DIEA in acetonitrile can improve reaction efficiency (56% yield) compared to conventional heating .
  • Key Considerations : Optimize solvent polarity, base strength, and temperature to minimize side reactions like elimination.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodology : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:10 ratio) for small-scale purification. For industrial-scale processes, distillation under reduced pressure or crystallization from ethanol may enhance purity .
  • Validation : Confirm purity via HPLC or GC-MS, and characterize using ¹H NMR (e.g., δ 3.71 ppm for CH₂Cl and δ 4.05 ppm for OCH₂) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Store at -20°C for long-term stability (1-2 years) and -4°C for short-term use (1-2 weeks). Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can structural modifications of this compound improve metabolic stability in pharmacokinetic studies?

  • Case Study : Replace the chlorine atom with a trifluoromethyl group to reduce metabolic oxidation. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone showed enhanced stability due to fluorine’s electron-withdrawing effects .
  • Experimental Design : Conduct in vitro microsomal assays to compare clearance rates. Use LC-MS/MS to monitor metabolite formation .

Q. What strategies resolve contradictions in reaction yields between microwave-assisted and conventional synthesis methods?

  • Data Analysis : Microwave heating reduces reaction time but may unevenly distribute heat, leading to variability. Use controlled temperature profiles and compare yields across multiple batches. Statistical tools like ANOVA can identify significant factors (e.g., solvent volume, microwave power) .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in further derivatization?

  • Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the oxygen atom, facilitating alkylation. Conversely, electron-withdrawing groups (e.g., -NO₂) may reduce reactivity. Test via Hammett plots or DFT calculations .

Q. What analytical methods are critical for characterizing degradation products of this compound under stressed conditions?

  • Protocol : Expose the compound to heat (40–80°C), light, and varying pH. Use LC-HRMS to identify degradation products (e.g., hydrolysis to 3-(4-ethylphenoxy)-1-propanol). Quantify degradation kinetics using Arrhenius models .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields in reductive alkylation reactions involving this compound?

  • Troubleshooting Guide :

  • Issue : Competing elimination reactions.
  • Solution : Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) and lower temperatures.
  • Validation : Monitor reaction progress via TLC and isolate intermediates .

Q. What computational tools predict the environmental impact of this compound?

  • Tools : EPA EPI Suite for biodegradation and toxicity modeling. DSSTox database (DTXSID70568440) provides ecotoxicity data for structurally related compounds .

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